2-chloro-6-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is a synthetic organic compound characterized by its complex structure, which includes multiple halogen atoms and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzoyl chloride and 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine.
Acylation Reaction: The primary step involves the acylation of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine with 2-chloro-6-fluorobenzoyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. This may involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing catalysts to accelerate the reaction and improve selectivity.
Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and fluorine) can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to an alkane, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the hydroxyl group to different functional groups.
Scientific Research Applications
2-chloro-6-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structure.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors, which can lead to the development of new therapeutic agents.
Material Science: Its unique chemical properties make it a candidate for the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which 2-chloro-6-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s halogen atoms and functional groups enable it to form specific interactions, such as hydrogen bonds and van der Waals forces, with these targets. This can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluorobenzamide: Lacks the trifluoro-2-hydroxy-2-phenylpropyl group, making it less complex and potentially less versatile in its applications.
3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine: Does not contain the benzamide moiety, which may limit its interaction with certain biological targets.
Uniqueness
2-chloro-6-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide is unique due to its combination of halogen atoms and functional groups, which confer specific chemical and biological properties
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential and develop new innovations based on its unique properties.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF4NO2/c17-11-7-4-8-12(18)13(11)14(23)22-9-15(24,16(19,20)21)10-5-2-1-3-6-10/h1-8,24H,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGWAKDIBKBUNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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